2,5-Dimethylquinolin-8-ol hydrochloride
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Overview
Description
2,5-Dimethylquinolin-8-ol hydrochloride is a synthetic organic compound with the molecular formula C11H12ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylquinolin-8-ol hydrochloride can be achieved through several methods. One common approach involves the Skraup-Doebner-Von Miller synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method involves the regioselective deuteration of 2,5-Dimethylquinolin-8-ol using ambient reaction conditions and low-cost reagents .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylquinolin-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Aromatic substitution reactions can introduce various substituents into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, amino, and alkyl groups. These derivatives have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
2,5-Dimethylquinolin-8-ol hydrochloride has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Dimethylquinolin-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,5-Dimethylquinolin-8-ol hydrochloride can be compared with other similar compounds, such as:
2-Methylquinolin-8-ol: This compound has a similar structure but with one less methyl group, leading to different chemical and biological properties.
Quinolin-8-ol: The parent compound of 2,5-Dimethylquinolin-8-ol, which lacks the methyl substituents and has different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H12ClNO |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
2,5-dimethylquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C11H11NO.ClH/c1-7-3-6-10(13)11-9(7)5-4-8(2)12-11;/h3-6,13H,1-2H3;1H |
InChI Key |
WUSGXFVRXNZNNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=NC2=C(C=C1)O)C.Cl |
Origin of Product |
United States |
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